REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].C(N(C(C)C)CC)(C)C.[CH2:19]([O:26][C:27](Cl)=[O:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O1CCCC1>[CH2:19]([O:26][C:27](=[O:28])[NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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NC=1SC=CC1C(=O)N
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Name
|
|
Quantity
|
9.52 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
7.53 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)Cl
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
9.52 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
7.53 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)Cl
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Type
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CUSTOM
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Details
|
After stirring for 60 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After an additional 24 hours
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Duration
|
24 h
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Type
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FILTRATION
|
Details
|
the suspension was filtered
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Type
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CONCENTRATION
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Details
|
the resulting solution was concentrated to ˜30 mL
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Type
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ADDITION
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Details
|
diluted with ethyl acetate (100 mL) The organic layer
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Type
|
WASH
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Details
|
was washed sequentially with saturated aqueous sodium bicarbonate (3×40 mL)
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Type
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ADDITION
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Details
|
a 3:1 mixture of saturated aqueous sodium bicarbonate and water (40 mL), and brine (40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The resulting mixture of white solid and brown oil
|
Type
|
CUSTOM
|
Details
|
was triturated with a mixture of ethyl acetate (10 mL) and hexanes (10 mL)
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1SC=CC1C(=O)N)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |